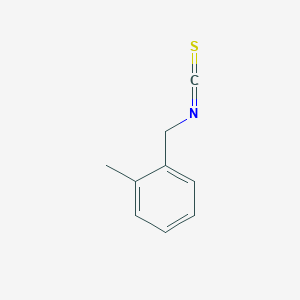

2-Methylbenzyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(isothiocyanatomethyl)-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8-4-2-3-5-9(8)6-10-7-11/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOUOZZRRNTUCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168279 |

Source

|

| Record name | 2-Methylbenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16735-69-6 |

Source

|

| Record name | 2-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016735696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16735-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbenzyl Isothiocyanate

This guide provides a comprehensive technical overview of 2-Methylbenzyl isothiocyanate (2-MB-ITC), tailored for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, synthesis, reactivity, and biological significance of this compound, offering field-proven insights and detailed experimental context.

Introduction and Strategic Importance

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the R–N=C=S functional group.[1][2] They are renowned for their pungent flavor in cruciferous vegetables and, more significantly, for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] this compound, a specific analogue within this class, offers a unique structural motif for probing structure-activity relationships and developing novel therapeutic agents. Its strategic importance lies in the nuanced reactivity and biological profile conferred by the ortho-methyl substitution on the benzyl ring, which can influence steric interactions, electronic properties, and metabolic stability.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, dosage calculations, and safety assessments.

| Property | Value | Source |

| IUPAC Name | 1-(isothiocyanatomethyl)-2-methylbenzene | PubChem[5] |

| Molecular Formula | C₉H₉NS | PubChem[5] |

| Molecular Weight | 163.24 g/mol | PubChem[5] |

| CAS Number | 16735-69-6 | PubChem[5] |

| Appearance | (Typically) Colorless to pale yellow liquid | General Knowledge |

| Solubility | Poor water solubility; soluble in organic solvents (e.g., DMSO, ethanol) | General Knowledge[6] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the –N=C=S group, typically appearing in the 2000–2200 cm⁻¹ region.[7][8] This distinctive peak is a reliable diagnostic tool for confirming the presence of the isothiocyanate functionality.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show characteristic signals for the aromatic protons on the benzene ring, a singlet for the benzylic methylene (–CH₂–) protons adjacent to the NCS group, and a singlet for the methyl (–CH₃) protons. The precise chemical shifts are solvent-dependent but provide clear evidence of the molecular scaffold.

-

¹³C NMR : The carbon of the –N=C=S group exhibits a characteristic chemical shift in the range of 125-140 ppm. Other signals will correspond to the aromatic, benzylic, and methyl carbons.

-

-

Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (163.24 m/z).[5] Fragmentation patterns can further confirm the structure, often showing loss of the NCS group or cleavage at the benzylic position.

Synthesis and Chemical Reactivity

Synthetic Pathways

Isothiocyanates are generally synthesized from the corresponding primary amines.[3] A common and reliable laboratory-scale method involves a two-step, one-pot procedure.[9][10]

Rationale: This method is favored for its operational simplicity and use of readily available reagents. The in-situ formation of the dithiocarbamate salt followed by desulfurization avoids the isolation of potentially unstable intermediates.

Core Reactivity: The Electrophilic Carbon

The chemistry of isothiocyanates is dominated by the electrophilic nature of the central carbon atom in the –N=C=S group.[2][11] This carbon is susceptible to attack by nucleophiles, a reactivity that is the cornerstone of its biological mechanism of action.[4][11]

Causality: The electronegativity difference between carbon, nitrogen, and sulfur creates a dipole moment, rendering the carbon atom electron-deficient and a prime target for nucleophilic attack.

Key reactions include:

-

Reaction with Amines: Forms thiourea derivatives.

-

Reaction with Thiols: Forms dithiocarbamate adducts.[12]

-

Reaction with Alcohols: Forms thiocarbamates.

This reactivity is particularly relevant in a biological context, where the primary targets are the nucleophilic side chains of amino acids, especially the thiol group of cysteine and the amino group of lysine residues in proteins.[4][11]

Biological Activity and Mechanism of Action

Isothiocyanates are potent modulators of cellular pathways involved in oxidative stress, inflammation, and cell survival.[4][13] Their activity is largely attributed to the covalent modification of key regulatory proteins.

The Nrf2-ARE Antioxidant Pathway

A primary mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][13][14]

Mechanism:

-

Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation.

-

Isothiocyanates, being electrophiles, react with highly reactive cysteine sensors on Keap1.[4][14]

-

This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2.[4]

-

Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[15]

-

This initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's antioxidant defenses.[13]

Anticancer and Antimicrobial Properties

-

Anticancer: Isothiocyanates have been shown to induce cell cycle arrest and apoptosis in cancer cells.[16][17] The induction of G2/M cell cycle arrest by benzyl isothiocyanate has been observed in human malignant melanoma cells.[16] This is often linked to the generation of reactive oxygen species (ROS) and the disruption of microtubule dynamics.

-

Antimicrobial: Benzyl isothiocyanate has demonstrated strong bactericidal effects, particularly against Gram-negative bacteria.[18] The mechanism is believed to involve disruption of the bacterial cell membrane and inhibition of essential enzymes.[18][19]

Experimental Protocols: A Self-Validating System

The protocols provided below are designed to be self-validating, with clear endpoints and controls to ensure data integrity.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of 2-MB-ITC required to inhibit the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[20]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2 human hepatocarcinoma cells) into a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[20]

-

Compound Preparation: Prepare a stock solution of 2-MB-ITC in DMSO. Perform serial dilutions in serum-free cell culture medium to achieve the desired final concentrations (e.g., 0-100 µM).

-

Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of 2-MB-ITC. Include a "vehicle control" (medium with DMSO, 0.1% v/v final concentration) and a "no-treatment" control.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours in the dark.[20]

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Western Blot for Nrf2 Pathway Activation

This protocol validates the activation of the Nrf2 pathway by measuring the accumulation of Nrf2 protein.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by size via gel electrophoresis.

Step-by-Step Methodology:

-

Cell Treatment & Lysis: Treat cells (e.g., A375) with 2-MB-ITC (e.g., 5 µM) or vehicle for a specified time (e.g., 48 hours).[16][21] Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer containing protease inhibitors.[16][21]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16][21]

-

Gel Electrophoresis: Separate 40 µg of protein from each sample on an SDS-polyacrylamide gel.[16][21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16][21]

-

Blocking: Block the membrane with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. Also, probe a separate membrane (or the same one after stripping) with an antibody for a loading control protein (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane three times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity for Nrf2 and normalize it to the loading control to determine the relative increase in Nrf2 protein levels upon treatment.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to adhere to strict safety protocols.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][22]

-

Precautions:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[23][24]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22][25]

-

Avoid breathing vapors or mist.[26]

-

Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials like strong acids, bases, and oxidizing agents.[25][27]

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[22]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[22][26]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[26]

-

Seek immediate medical attention in all cases of significant exposure.[23]

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140132, this compound. Available: [Link]

-

Kim, J., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available: [Link]

-

Mazumder, A., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. Available: [Link]

-

Georganics. This compound - High purity. Available: [Link]

-

Afinjuomo, F., et al. (2021). Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy. PMC - NIH. Available: [Link]

-

Abdull Razis, A. F., et al. (2018). Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells. PMC - NIH. Available: [Link]

-

ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Available: [Link]

-

Li, H., et al. (2023). Synergistic Antibacterial Mechanism of Benzyl Isothiocyanate and Resveratrol Against Staphylococcus aureus Revealed by Transcriptomic Analysis and Their Application in Beef. MDPI. Available: [Link]

-

Flores-Santana, W., et al. (2023). Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans. MDPI. Available: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates. Available: [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Available: [Link]

-

Theofanous, A., et al. (2020). Isothiocyanate-induced Cell Cycle Arrest in a Novel In Vitro Exposure Protocol of Human Malignant Melanoma (A375) Cells. Anticancer Research. Available: [Link]

-

ResearchGate. (n.d.). Cytotoxicity of several isothiocyanates against HepG2 cell line from various studies. Available: [Link]

-

Wikipedia. (n.d.). Isothiocyanate. Available: [Link]

-

ResearchGate. (n.d.). Anti-inflammatory mechanism of isothiocyanates. Available: [Link]

-

Alotaibi, N., et al. (2024). Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. NIH. Available: [Link]

-

Zhang, Y., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. AACR Journals. Available: [Link]

-

Keum, Y.-S., et al. (2009). Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells. ACS Publications. Available: [Link]

-

Sofrata, A., et al. (2011). Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria. PLOS One. Available: [Link]

-

Cambridge Open Engage. (2023). Experimental Two-Dimensional Infrared Spectra of Methyl Thiocyanate in Water and Organic Solvents. Available: [Link]

-

Keum, Y.-S., et al. (2006). Mechanism of action of isothiocyanates: the induction of ARE-regulated genes is associated with activation of ERK and JNK and the phosphorylation and nuclear translocation of Nrf2. AACR Journals. Available: [Link]

-

Theofanous, A., et al. (2020). Isothiocyanate-induced Cell Cycle Arrest in a Novel In Vitro Exposure Protocol of Human Malignant Melanoma (A375) Cells. Anticancer Research. Available: [Link]

-

Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. Available: [Link]

-

Semantic Scholar. (2022). Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication. Available: [Link]

-

NJ.gov. (n.d.). Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY. Available: [Link]

-

Kala, C., et al. (2018). Isothiocyanates: a Review. Research Journal of Pharmacognosy. Available: [Link]

-

Demkowicz, S., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. Available: [Link]

-

Yenagi, J., et al. (2012). 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. PubMed. Available: [Link]

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Available: [Link]

-

YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. Available: [Link]

Sources

- 1. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C9H9NS | CID 140132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Isothiocyanate-induced Cell Cycle Arrest in a Novel In Vitro Exposure Protocol of Human Malignant Melanoma (A375) Cells | Anticancer Research [ar.iiarjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria | PLOS One [journals.plos.org]

- 19. mdpi.com [mdpi.com]

- 20. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 22. This compound - High purity | EN [georganics.sk]

- 23. WERCS Studio - Application Error [assets.thermofisher.com]

- 24. fishersci.com [fishersci.com]

- 25. bio.vu.nl [bio.vu.nl]

- 26. 2-METHYLBENZOYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]

- 27. nj.gov [nj.gov]

An In-depth Technical Guide to 2-Methylbenzyl Isothiocyanate: Properties, Synthesis, and Potential Applications

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group –N=C=S. Naturally occurring in cruciferous vegetables, they are renowned for a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] While significant research has focused on prominent members like benzyl isothiocyanate (BITC) and sulforaphane, a vast chemical space of ITC analogs remains less explored. This guide provides a detailed technical overview of 2-Methylbenzyl isothiocyanate, a close structural analog of BITC. Due to the limited direct research on this specific molecule, this document synthesizes available data on its properties and leverages the extensive knowledge of closely related ITCs to infer its potential applications and mechanisms of action, particularly in medicinal chemistry and drug discovery.

Core Compound Identification and Properties

This compound is a synthetic aromatic isothiocyanate. The presence of a methyl group at the ortho position of the benzyl ring distinguishes it from the more extensively studied benzyl isothiocyanate.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 16735-69-6 | [4][5] |

| Molecular Formula | C₉H₉NS | [4][5] |

| Molecular Weight | 163.24 g/mol | [4] |

| IUPAC Name | 1-(isothiocyanatomethyl)-2-methylbenzene | [4][5] |

| Synonyms | o-Tolyl isothiocyanate | [4] |

| Appearance | Not specified (typically oily liquids) | N/A |

| Purity | Available in various grades for research | [6] |

Safety and Handling

Like most isothiocyanates, this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[5][6]

Applications in Synthetic and Medicinal Chemistry

The primary utility of this compound in a research and drug development context lies in its function as a versatile synthetic intermediate. The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack, making it a valuable building block for the synthesis of a wide array of heterocyclic compounds.[7]

Role as a Precursor in Heterocyclic Synthesis

Isothiocyanates are key reagents in the synthesis of various nitrogen- and sulfur-containing heterocycles, many of which form the core scaffolds of biologically active molecules. The reaction of this compound with various nucleophiles can yield compounds such as thioureas, thiazoles, triazoles, and thiadiazoles.

A general workflow for the utilization of this compound in the synthesis of substituted thioureas, which are themselves valuable intermediates for more complex heterocycles, is depicted below.

Caption: Synthetic workflow for heterocyclic compounds from this compound.

Experimental Protocol: Synthesis of N,N'-Disubstituted Thioureas

The following is a generalized, self-validating protocol for the synthesis of a thiourea derivative using an isothiocyanate like this compound.

Objective: To synthesize N-(2-Methylbenzyl)-N'-(aryl/alkyl)thiourea.

Materials:

-

This compound

-

A primary amine (e.g., aniline or benzylamine)

-

Ethanol or a similar polar solvent

-

Glassware: Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the chosen primary amine in anhydrous ethanol.

-

Addition of Isothiocyanate: To the stirred solution, add 1.0 equivalent of this compound dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. For less reactive amines, gentle heating under reflux may be required.

-

Product Isolation: Upon completion, the thiourea product often precipitates from the solution. If not, the solvent can be removed under reduced pressure. The resulting solid can be collected by filtration.

-

Purification and Validation: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol). The purity and identity of the final compound are validated by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The presence of the C=S and N-H groups in the spectra confirms the successful synthesis.

Inferred Biological Activity and Mechanisms of Action

While direct studies on the biological effects of this compound are not widely available, its structural similarity to benzyl isothiocyanate (BITC) allows for scientifically reasoned extrapolation of its potential pharmacological activities. The addition of a methyl group may influence its lipophilicity, metabolic stability, and interaction with biological targets, potentially leading to altered potency or selectivity.

BITC is known to exert its anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways.[8] It is plausible that this compound shares some of these mechanisms.

Potential Anticancer Mechanisms

-

Induction of Apoptosis: ITCs, including BITC, can trigger programmed cell death in cancer cells by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[8]

-

Cell Cycle Arrest: These compounds have been shown to arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation.[9]

-

Modulation of Signaling Pathways: Key pathways implicated in cancer that are modulated by ITCs include:

-

Nrf2 Pathway: Isothiocyanates are potent activators of the Nrf2 transcription factor, which upregulates the expression of phase II detoxification enzymes and antioxidant proteins, protecting normal cells from carcinogenic insults.[1][10]

-

NF-κB Pathway: They can inhibit the pro-inflammatory NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[1][3]

-

The diagram below illustrates the established signaling pathways modulated by benzyl isothiocyanate, which are likely relevant for its 2-methyl analog.

Caption: Inferred signaling pathways modulated by this compound.

Future Directions and Conclusion

This compound represents an under-investigated molecule with significant potential, primarily as a synthetic building block in medicinal chemistry. Its structural similarity to the well-documented anticancer agent benzyl isothiocyanate suggests that it may also possess valuable biological activities.

Future research should focus on:

-

Direct Biological Evaluation: Conducting in vitro studies to assess the cytotoxic, anti-inflammatory, and antioxidant effects of this compound against various cell lines.

-

Comparative Studies: Performing head-to-head comparisons with benzyl isothiocyanate to understand how the ortho-methyl group influences biological activity and target engagement.

-

Synthetic Elaboration: Utilizing it as a precursor to synthesize novel libraries of heterocyclic compounds for screening in drug discovery programs.

References

-

Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. (2025). Food Science and Human Wellness, 14(4), 1-15.

-

This compound - High purity | EN - Georganics. (n.d.). Georganics.

-

This compound. (n.d.). PubChem.

-

Are isothiocyanates potential anti-cancer drugs? (2011). Acta Pharmacologica Sinica, 32(1), 1–10.

-

A Head-to-Head Comparison of Synthetic Versus Natural Benzyl Isothiocyanate. (n.d.). Benchchem.

-

Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. (1973). Chemical Papers, 27(6), 808-810.

-

This compound | C9H9NS | CID 140132. (n.d.). PubChem.

-

Dodecanoyl isothiocyanate and N'-(2-cyanoacetyl) dodecanehydrazide as precursors for the synthesis of different heterocyclic compounds with interesting antioxidant and antitumor activity. (2017). Synthetic Communications, 48(4).

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). Nutrients, 16(5), 757.

-

Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model. (2024). PLoS One, 19(5), e0303490.

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). ResearchGate.

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). MDPI.

-

Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates. (2024). Pharmacological Research, 201, 107107.

-

Isothiocyanates in Medicine: A Comprehensive Review on Phenylethyl-, Allyl-, and Benzyl-Isothiocyanates. (2024). ResearchGate.

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. (2015). ARKIVOC, 2015(vi), 206-245.

-

Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates. (2024). PubMed.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H9NS | CID 140132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - High purity | EN [georganics.sk]

- 7. arkat-usa.org [arkat-usa.org]

- 8. mdpi.com [mdpi.com]

- 9. chemmethod.com [chemmethod.com]

- 10. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Methylbenzyl Isothiocyanate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methylbenzyl Isothiocyanate in Modern Research

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the R–N=C=S functional group. Naturally occurring in cruciferous vegetables, they are renowned for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, a specific synthetic analogue, serves as a valuable molecular probe and building block in medicinal chemistry and drug development. Its targeted synthesis is crucial for creating novel therapeutic agents and understanding complex biological pathways.

This guide provides an in-depth, technically sound overview of the synthesis of this compound. Moving beyond a simple recitation of steps, it delves into the causality behind procedural choices, offering field-proven insights to ensure reproducibility and high-yield success. We will explore the predominant synthetic strategy, detail a robust experimental protocol, and discuss critical aspects of purification, characterization, and safety.

Synthetic Strategy: The Thiophosgene Route

The reaction of a primary amine with thiophosgene (CSCl₂) is a classic and highly reliable method for synthesizing isothiocyanates.[1][2][3] This approach is favored for its efficiency and broad applicability to various primary amines, including 2-methylbenzylamine.

The Underlying Mechanism

The reaction proceeds through a thiocarbamoyl chloride intermediate. The primary amine, acting as a nucleophile, attacks the electrophilic carbon of thiophosgene. A subsequent elimination of hydrogen chloride (HCl), facilitated by a base, yields the target isothiocyanate. The use of a base is critical to neutralize the HCl generated, driving the reaction to completion.

Sources

A Technical Guide to the Biological Activity Screening of 2-Methylbenzyl Isothiocyanate

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. They have garnered significant scientific interest due to their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This technical guide provides a comprehensive framework for the systematic in vitro screening of 2-Methylbenzyl isothiocyanate, a specific member of this promising class of compounds. While extensive research exists for analogues like benzyl isothiocyanate (BITC) and sulforaphane, this document synthesizes established methodologies and provides a focused, adaptable protocol for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing a robust starting point for a thorough biological evaluation.

Introduction and Scientific Rationale

Isothiocyanates are formed via the enzymatic hydrolysis of glucosinolates when plant cells are damaged.[2] The biological activity of ITCs is largely attributed to the electrophilic nature of the -N=C=S group, which readily reacts with nucleophilic cellular targets, including cysteine residues on key proteins.[3] This reactivity allows ITCs to modulate multiple critical signaling pathways implicated in disease pathogenesis, such as the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.[4][5]

Benzyl isothiocyanate (BITC), the non-methylated parent compound of our subject molecule, has demonstrated significant anticancer activity by inducing apoptosis, causing cell cycle arrest, and generating reactive oxygen species (ROS) in various cancer cell lines.[1][6][7][8] Given the structural similarity, it is hypothesized that this compound will exhibit a comparable, though potentially modulated, bioactivity profile. The addition of a methyl group to the benzyl ring may influence the compound's lipophilicity, steric hindrance, and ultimately, its interaction with biological targets.

This guide outlines a tiered screening approach, beginning with an assessment of cytotoxicity to determine appropriate concentration ranges for subsequent, more specific assays for antioxidant, anti-inflammatory, and antimicrobial activities.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the test compound's physicochemical properties is fundamental to accurate and reproducible in vitro screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NS | [9] |

| Molecular Weight | 163.24 g/mol | [9] |

| IUPAC Name | 1-(isothiocyanatomethyl)-2-methylbenzene | [9] |

| CAS Number | 16735-69-6 | [9] |

Stock Solution Preparation

Rationale: The choice of solvent is critical for ensuring the complete solubilization of the test compound and minimizing solvent-induced artifacts in biological assays. Dimethyl sulfoxide (DMSO) is a common solvent for in vitro studies due to its ability to dissolve a wide range of organic compounds. Ethanol can also be used, but its volatility may lead to concentration changes over time.[10]

Protocol:

-

Accurately weigh 10 mg of this compound.

-

Dissolve the compound in 612.6 µL of high-purity DMSO to create a 100 mM stock solution.

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

-

For working solutions, dilute the stock solution in the appropriate cell culture medium or buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Anticancer Activity Screening

The primary screen for anticancer potential involves assessing the compound's cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[6]

Cell Viability Assessment: The MTT Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow:

Caption: Intrinsic apoptosis pathway activated by ITCs.

Methods such as flow cytometry with Annexin V/Propidium Iodide staining can quantify apoptotic and necrotic cell populations. Cell cycle analysis, also by flow cytometry, can reveal arrests at specific phases (e.g., G2/M). [1][8]Western blotting can be used to probe for the expression of key proteins involved in these processes, such as caspases, Bcl-2 family proteins, and cyclins. [8]

Antioxidant Activity Screening

ITCs can exert antioxidant effects, primarily through the activation of the Nrf2 transcription factor, which upregulates a suite of antioxidant and detoxification enzymes. [3]A simple and rapid method to screen for direct antioxidant activity is the DPPH radical scavenging assay.

DPPH Radical Scavenging Assay

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically. [11] Detailed Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox should be used as a positive control.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank well should contain methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value can then be determined.

Self-Validation: A dose-dependent increase in scavenging activity and a potent effect from the positive control (ascorbic acid) confirm the validity of the assay.

Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases. ITCs are known to suppress inflammatory responses, often by inhibiting the NF-κB signaling pathway. [4][5]A common in vitro model for inflammation uses murine macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).

Inhibition of Nitric Oxide (NO) Production

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a high output of nitric oxide (NO). The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Detailed Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Inhibition of Pro-inflammatory Mediators

The effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE₂) can be quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits. The protein expression of key inflammatory enzymes like iNOS and Cyclooxygenase-2 (COX-2) can be assessed by Western blotting. [5] NF-κB Signaling Pathway in Inflammation:

Caption: Inhibition of the NF-κB pathway by ITCs.

Antimicrobial Activity Screening

ITCs have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. [5]Standard microbiology techniques can be employed to determine the compound's efficacy.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Detailed Protocol:

-

Microorganism Preparation: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth medium.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (microbes with no compound) and a negative control (broth only). A known antibiotic/antifungal can be used as a reference compound.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

Conclusion

This guide provides a foundational framework for the comprehensive biological activity screening of this compound. The outlined protocols for assessing anticancer, antioxidant, anti-inflammatory, and antimicrobial activities are based on well-established and validated methods. By systematically applying these assays, researchers can generate robust and reproducible data to elucidate the therapeutic potential of this novel isothiocyanate. The mechanistic insights gained from these initial screens will be invaluable for guiding future preclinical and clinical development efforts.

References

-

Mitsiogianni, M., et al. (2020). Benzyl and phenethyl isothiocyanates as promising epigenetic drug compounds by modulating histone acetylation and methylation marks in malignant melanoma. Investigational New Drugs, 39(6), 1460-1468. Available from: [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60, 2839-2864. Available from: [Link]

-

Hsueh, C.-W., et al. (2018). Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine, 14(56), 381-386. Available from: [Link]

-

Hoch, C. C., et al. (2024). Isothiocyanates in Medicine: A Comprehensive Review on Phenylethyl-, Allyl-, and Benzyl-Isothiocyanates. Pharmacological Research, 201, 107107. Available from: [Link]

-

Yang, R., et al. (2023). Benzyl isothiocyanate improves the prognosis of Aspergillus fumigatus keratitis by reducing fungal load and inhibiting Mincle signal pathway. Frontiers in Cellular and Infection Microbiology, 13, 1107623. Available from: [Link]

-

Jakubikova, J., et al. (2022). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 27(19), 6549. Available from: [Link]

-

Hoch, C. C., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates. Pharmacological Research, 201, 107107. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Benkhaira, N., et al. (2021). In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. Journal of Essential Oil Bearing Plants, 24(4), 835-865. Available from: [Link]

-

Mitsiogianni, M., et al. (2021). Benzyl and phenethyl isothiocyanates as promising epigenetic drug compounds by modulating histone acetylation and methylation marks in malignant melanoma. Investigational New Drugs, 39(6), 1460-1468. Available from: [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. Available from: [Link]

-

Al-Samydai, A., et al. (2022). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Food Science & Nutrition, 10(8), 2519-2533. Available from: [Link]

-

Mondal, S., et al. (2022). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Cancers, 14(15), 3784. Available from: [Link]

-

Hoch, C. C., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates. LIH Research Portal. Available from: [Link]

-

Maeda, B., & Murakami, K. (2024). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available from: [Link]

Sources

- 1. phcog.com [phcog.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.lih.lu [researchportal.lih.lu]

- 6. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C9H9NS | CID 140132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzyl and phenethyl isothiocyanates as promising epigenetic drug compounds by modulating histone acetylation and methylation marks in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzyl isothiocyanate improves the prognosis of Aspergillus fumigatus keratitis by reducing fungal load and inhibiting Mincle signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Emergent Role of 2-Methylbenzyl Isothiocyanate in Oncology: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Isothiocyanate Landscape in Cancer Therapeutics

The therapeutic potential of isothiocyanates (ITCs), a class of sulfur-containing phytochemicals derived from cruciferous vegetables, has been a subject of intense investigation in oncology. Among these, benzyl isothiocyanate (BITC) has emerged as a potent anti-cancer agent, demonstrating efficacy in preclinical models through the modulation of a multitude of cellular processes, including apoptosis, cell cycle progression, and the cellular stress response.[1] This technical guide focuses on a specific analogue, 2-Methylbenzyl isothiocyanate (2-MB-ITC), providing a comprehensive exploration of its putative mechanisms of action in cancer cells.

While direct, in-depth studies on 2-MB-ITC are nascent, this document synthesizes the extensive body of knowledge surrounding its parent compound, BITC, to construct a robust, predictive framework for the biological activity of 2-MB-ITC. The addition of a methyl group at the ortho position of the benzyl ring is anticipated to modulate the electrophilicity and steric hindrance of the molecule, potentially influencing its interaction with cellular targets and, consequently, its anti-cancer efficacy. This guide will, therefore, serve as a foundational resource for researchers embarking on the investigation of 2-MB-ITC, offering hypothesized mechanisms of action, detailed experimental protocols for their validation, and a framework for interpreting potential findings.

I. The Core Tenets of Isothiocyanate Anti-Cancer Activity: A Foundation for 2-MB-ITC

The anti-cancer effects of ITCs are multifaceted, primarily revolving around three interconnected cellular events: the induction of apoptosis, the arrest of the cell cycle, and the generation of reactive oxygen species (ROS).[2][3][4] It is highly probable that 2-MB-ITC exerts its effects through a similar triad of mechanisms.

Induction of Apoptosis: Orchestrating Programmed Cell Death

BITC is a well-documented inducer of apoptosis in a variety of cancer cell lines.[5][6] This programmed cell death is typically initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm. Key events include:

-

Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.[6]

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: The activation of the caspase cascade, particularly caspase-9 and the executioner caspase-3.[3]

-

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors (e.g., DR4, DR5).[7] This leads to the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, amplifying the mitochondrial apoptotic signal.

It is hypothesized that 2-MB-ITC will similarly trigger apoptosis through these pathways. The methyl group may influence the potency of this induction.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

A hallmark of cancer is uncontrolled cell proliferation, driven by a dysregulated cell cycle. BITC has been shown to induce cell cycle arrest, most commonly at the G2/M phase.[4][5][8] This arrest prevents cancer cells from proceeding through mitosis and dividing. The key molecular players in this process include:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of the activity of CDK1 (also known as Cdc2), a critical regulator of the G2/M transition.[6]

-

Cyclins: Downregulation of the expression of Cyclin B1, the regulatory partner of CDK1.[6]

-

Cell Cycle Checkpoint Proteins: Modulation of checkpoint proteins such as Cdc25C and Wee1, which regulate CDK1 activity.[5]

The presence of the methyl group on the benzyl ring of 2-MB-ITC could potentially alter its interaction with these cell cycle regulatory proteins, leading to a modified efficacy or a different cell cycle checkpoint being affected.

Oxidative Stress: A Double-Edged Sword

ITCs are known to induce the production of reactive oxygen species (ROS) in cancer cells.[2][7][9] While low levels of ROS can promote cell survival, excessive ROS generation leads to oxidative stress, causing damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[4] This pro-oxidant activity in cancer cells is a key component of the anti-cancer mechanism of ITCs. Paradoxically, ITCs can also enhance the cellular antioxidant defense system in normal cells, contributing to their chemopreventive effects.[10]

The proposed mechanism involves the depletion of intracellular glutathione (GSH), a major antioxidant, through conjugation with the isothiocyanate group.[4] This disruption of the cellular redox balance leads to an accumulation of ROS. It is anticipated that 2-MB-ITC will also induce oxidative stress in cancer cells, and the methyl group may influence the rate of GSH conjugation and subsequent ROS production.

II. Key Signaling Pathways Modulated by Benzyl Isothiocyanates: A Blueprint for 2-MB-ITC Investigation

The induction of apoptosis, cell cycle arrest, and oxidative stress by BITC is orchestrated through the modulation of several key intracellular signaling pathways that are often dysregulated in cancer. The investigation of these pathways will be crucial to elucidating the specific mechanism of action of 2-MB-ITC.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11][12] BITC has been shown to activate the stress-activated MAPKs, namely c-Jun N-terminal kinase (JNK) and p38 MAPK, while the effect on the extracellular signal-regulated kinase (ERK) appears to be cell-type specific.[2][5] Activation of JNK and p38 is often associated with the induction of apoptosis.[5]

Hypothesis for 2-MB-ITC: 2-MB-ITC is expected to activate the JNK and p38 MAPK pathways, contributing to its pro-apoptotic effects. The methyl group may influence the kinetics or magnitude of this activation.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in the initiation and progression of several cancers. [13]BITC has been shown to suppress the Wnt/β-catenin pathway, leading to reduced cancer cell proliferation and metastasis. [14][15] Hypothesis for 2-MB-ITC: 2-MB-ITC is predicted to inhibit the Wnt/β-catenin signaling pathway, contributing to its anti-proliferative and anti-metastatic properties.

III. Quantitative Analysis of Anti-Cancer Efficacy: A Predictive Framework

The cytotoxic and anti-proliferative effects of ITCs are typically quantified by determining the half-maximal inhibitory concentration (IC50). While specific IC50 values for 2-MB-ITC are not yet widely reported, the data for BITC across various cancer cell lines provides a valuable benchmark. The methyl substitution in 2-MB-ITC may lead to either an increase or decrease in potency compared to BITC, depending on the specific cellular context.

Table 1: Representative IC50 Values for Benzyl Isothiocyanate (BITC) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SCC9 | Oral Squamous Carcinoma | ~5-25 | [6] |

| A375.S2 | Melanoma | Dose-dependent reduction | [8] |

| NCI-H460 | Lung Cancer | Dose-dependent reduction | |

| Capan-2 | Pancreatic Cancer | Dose-dependent reduction | [2] |

| MIA PaCa-2 | Pancreatic Cancer | Dose-dependent reduction | [3] |

| 4T1-Luc | Murine Mammary Carcinoma | Concentration-dependent | [14] |

| AGS | Gastric Adenocarcinoma | Dose-dependent reduction | [7] |

| PC-3 | Prostate Cancer | Dose-dependent reduction | [9] |

| SKM-1 | Acute Myeloid Leukemia | Dose-dependent reduction | [16] |

IV. Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action of 2-MB-ITC, a series of well-established in vitro assays are recommended. The following protocols are provided as a guide for researchers.

Assessment of Apoptosis by Western Blotting for Cleaved Caspase-3

Rationale: The cleavage of caspase-3 is a key event in the execution phase of apoptosis. Detecting the cleaved, active form of caspase-3 by Western blotting provides robust evidence of apoptosis induction.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of 2-MB-ITC for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

Rationale: Flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content in a cell population, thereby revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with 2-MB-ITC for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Rationale: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS. Measuring the fluorescence intensity provides a quantitative assessment of intracellular ROS levels.

Protocol:

-

Cell Culture and Treatment: Plate cells in a black, clear-bottom 96-well plate and allow them to attach. Treat with 2-MB-ITC for the desired duration. Include a positive control (e.g., H₂O₂) and a negative control.

-

Staining:

-

Remove the treatment media and wash the cells with warm PBS.

-

Incubate the cells with a DCFH-DA solution (typically 10-20 µM) in serum-free media for 30-60 minutes at 37°C in the dark.

-

-

Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

-

Normalization: Normalize the fluorescence readings to cell number or protein concentration to account for differences in cell density.

V. Concluding Remarks and Future Directions

While the direct investigation of this compound is in its early stages, the extensive research on its parent compound, benzyl isothiocyanate, provides a strong foundation for predicting its mechanism of action in cancer cells. It is highly probable that 2-MB-ITC will induce apoptosis, cause cell cycle arrest, and generate oxidative stress through the modulation of key signaling pathways such as MAPK, PI3K/Akt, and Wnt/β-catenin. The addition of the methyl group may subtly alter its potency and specificity, warranting detailed comparative studies with BITC.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate the anti-cancer properties of 2-MB-ITC. Future research should focus on:

-

Determining the IC50 values of 2-MB-ITC in a broad panel of cancer cell lines to assess its potency and selectivity.

-

Conducting comparative studies with BITC to understand the influence of the methyl group on its biological activity.

-

Elucidating the precise molecular targets of 2-MB-ITC through techniques such as proteomics and transcriptomics.

-

Evaluating the in vivo efficacy of 2-MB-ITC in preclinical animal models of cancer.

The exploration of 2-MB-ITC represents an exciting frontier in the development of novel isothiocyanate-based cancer therapeutics. This technical guide serves as a critical starting point for unlocking its full potential.

VI. References

-

Sahu, R. P., Zhang, R., Batra, S., Shi, Y., & Srivastava, S. K. (2009). Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells. Carcinogenesis, 30(10), 1744–1753.

-

Miyoshi, N., Uchida, K., Osawa, T., & Nakamura, Y. (2007). A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation. Carcinogenesis, 28(8), 1813–1822.

-

Justin, T. A., Dinh, T. V., & Zhang, Y. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Pharmacological Research, 168, 105666.

-

BenchChem. (2025). A Comparative Guide to Isothiocyanates in Cancer Research: Evaluating Alternatives to 2-Cyanoethyl Isothiocyanate. BenchChem.

-

BenchChem. (2025). A Comparative Guide to the Efficacy of Isothiocyanates in Cancer Chemoprevention. BenchChem.

-

Ma, L., Chen, Y., Han, R., & Wang, S. (2020). Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells. Brazilian Journal of Medical and Biological Research, 53(8), e9518.

-

Li, Y., Zhang, T., Zhang, Y., Li, X., Wang, F., & Chen, D. (2019). Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway. Molecular Medicine Reports, 20(2), 1151–1160.

-

Hsueh, C. W., Chen, C., Chiu, P. Y., Chiang, N. N., Lu, C. C., Yang, J. S., & Chen, F. A. (2020). Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine, 16(69), 134.

-

Huang, S. H., Wu, L. W., Huang, A. C., Yu, C. C., Lien, J. C., Huang, Y. P., Yang, J. S., Yang, J. H., Hsiao, Y. P., Wood, W. G., Yu, C. S., & Chung, J. G. (2012). Benzyl isothiocyanate (BITC) induces G2/M phase arrest and apoptosis in human melanoma A375.S2 cells through reactive oxygen species (ROS) and both mitochondria-dependent and death receptor-mediated multiple signaling pathways. Journal of Agricultural and Food Chemistry, 60(2), 665–675.

-

Royston, K. J., & Tollefsbol, T. O. (2021). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 8, 734460.

-

Hsia, T. C., Yang, J. S., Chen, G. W., Chiu, T. H., Lu, H. F., Yang, M. D., Yu, C. S., Abe, T., Peng, S. F., Chou, Y. C., Yang, J. L., & Chung, J. G. (2018). Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro. Anticancer Research, 38(9), 5165–5176.

-

Chen, Y. C., Lin, J. F., Chiu, Y. C., Wu, C. H., & Tsai, F. J. (2014). Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells. Journal of Functional Foods, 10, 426-435.

-

Sahu, R. P., Zhang, R., Batra, S., Shi, Y., & Srivastava, S. K. (2009). Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells. Carcinogenesis, 30(10), 1744–1753.

-

Kim, J., Lee, S., & Park, J. (2019). Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells. Biomolecules, 9(12), 839.

-

Waterman, C., & Rojas-Silva, P. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients, 16(5), 757.

-

El-Sayed, W. M., Hussin, W. A. M., El-Shetry, E. S., & El-Aziz, T. A. A. (2020). Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats. Food & Function, 11(11), 9784–9797.

-

Psurski, M., Sniadecki, J., Gorniak, A., & Gajewska, M. (2020). Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. International Journal of Molecular Sciences, 21(11), 4066.

-

Mitsiogianni, M., Koutsidis, G., Mavroudis, N., Trafalis, D. T., Botaitis, S., Franco, R., Pappa, A., & Panayiotidis, M. I. (2021). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Antioxidants, 10(5), 773.

-

Wu, X., Zhou, Q. H., & Xu, K. (2009). Are isothiocyanates potential anti-cancer drugs?. Acta Pharmacologica Sinica, 30(5), 501–512.

-

Dinh, T. V., Ong, Y. S., & Khaw, K. Y. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Pharmacological Research, 168, 105666.

-

Kim, S. H., & Singh, S. V. (2014). Benzyl Isothiocyanate Inhibits Epithelial-Mesenchymal Transition in Cultured and Xenografted Human Breast Cancer Cells. PLoS ONE, 9(6), e100856.

-

Veluswamy, R. (2024). An introduction to the MAPK signaling pathway and pan-RAF inhibitors. VJOncology.

-

Ji, M. (2021). 19MB055-Small Molecules that Inhibit the β-catenin/BCL9 Interaction. YouTube.

-

Xiao, D., & Singh, S. V. (2008). Allyl Isothiocyanate Arrests Cancer Cells in Mitosis, and Mitotic Arrest in Turn Leads to Apoptosis via Bcl-2 Protein Phosphorylation. Journal of Biological Chemistry, 283(34), 23133-23142.

-

Pintão, A. M., Pais, M. S., Coley, H., Kelland, L. R., & Judson, I. R. (1995). In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus. Planta Medica, 61(3), 233–236.

-

Psurski, M., Sniadecki, J., Gorniak, A., & Gajewska, M. (2024). Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. International Journal of Molecular Sciences, 25(1), 541.

-

Mitsiogianni, M., Anestopoulos, I., Kyriakou, S., Trafalis, D. T., Franco, R., Pappa, A., & Panayiotidis, M. I. (2021). Benzyl and phenethyl isothiocyanates as promising epigenetic drug compounds by modulating histone acetylation and methylation marks in malignant melanoma. Investigational New Drugs, 39(6), 1460–1468.

-

Singh, S. V. (2014). Benzyl isothiocyanate: double trouble for breast cancer cells. Cancer Prevention Research, 7(11), 1083–1086.

Sources

- 1. Benzyl isothiocyanate: double trouble for breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcog.com [phcog.com]

- 4. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzyl isothiocyanate (BITC) induces G2/M phase arrest and apoptosis in human melanoma A375.S2 cells through reactive oxygen species (ROS) and both mitochondria-dependent and death receptor-mediated multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary in vitro studies of 2-Methylbenzyl isothiocyanate

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 2-Methylbenzyl isothiocyanate

Executive Summary

Isothiocyanates (ITCs) are a well-documented class of chemopreventive compounds derived from cruciferous vegetables, with benzyl isothiocyanate (BITC) and sulforaphane (SFN) being extensively studied for their potent anticancer activities.[1][2] This guide focuses on a related analogue, this compound (2-MB-ITC), providing a technical framework for its initial in vitro characterization. As direct literature on 2-MB-ITC is sparse, we will extrapolate from the established mechanisms of its parent compound, BITC, to design a robust, multi-faceted evaluation strategy. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a comprehensive preliminary assessment of 2-MB-ITC's potential as a therapeutic agent. We will detail methodologies for assessing cytotoxicity, the induction of apoptosis, and cell cycle arrest, while also exploring the compound's impact on critical intracellular signaling pathways such as NF-κB and MAPK.

Introduction: The Scientific Rationale for Investigating this compound

Isothiocyanates are distinguished by their R-N=C=S functional group, a highly reactive moiety that can interact with cellular nucleophiles, notably the sulfhydryl groups of cysteine residues in proteins.[3] This reactivity is fundamental to their biological activity, allowing them to modulate the function of numerous enzymes and transcription factors involved in carcinogenesis.[3][4] The anticancer effects of ITCs are pleiotropic, encompassing the induction of programmed cell death (apoptosis), halting of the cell division cycle, and the suppression of inflammatory pathways that fuel cancer progression.[1][2]

This compound is an analogue of benzyl isothiocyanate. The addition of a methyl group at the ortho position of the phenyl ring may alter the compound's steric and electronic properties. These modifications could influence its reactivity, cell permeability, and interaction with specific protein targets, potentially leading to an enhanced therapeutic window or a novel mechanistic profile compared to its more studied counterparts. Therefore, a systematic in vitro investigation is the essential first step to profile its bioactivity and determine its therapeutic potential.

Core Anticancer Mechanisms: An Investigative Framework

Based on the extensive literature on similar ITCs, a preliminary investigation into 2-MB-ITC should be centered on three primary anticipated outcomes: cytotoxicity, cell cycle arrest, and apoptosis induction.

-

Cytotoxicity: The initial goal is to determine the concentration range at which 2-MB-ITC exhibits cytotoxic effects against cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell viability by 50%.[5]

-

Cell Cycle Arrest: Many ITCs, including BITC, are known to arrest cancer cells at the G2/M phase of the cell cycle, preventing them from undergoing mitosis and proliferation.[6][7][8] This arrest is often a prelude to apoptosis.

-

Apoptosis Induction: A hallmark of an effective anticancer agent is its ability to induce programmed cell death. ITCs achieve this by modulating the delicate balance of pro-apoptotic and anti-apoptotic proteins (e.g., the Bcl-2 family) and activating the caspase cascade, the executioners of apoptosis.[9][10][11]

The following workflow provides a logical sequence for these foundational experiments.

Caption: A logical workflow for the in vitro evaluation of this compound.

Foundational In Vitro Assays for Bioactivity Screening

This section provides detailed, self-validating protocols for the core assays. The rationale behind critical steps is explained to ensure both technical accuracy and a deep understanding of the methodology.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[13] The intensity of the resulting purple color is directly proportional to the number of viable cells.[13]

Detailed Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]

-

Rationale: Seeding density is critical. Too few cells will result in a weak signal, while overgrown cells can enter senescence, affecting metabolic activity and skewing results.

-

Include wells with medium only to serve as a blank control for background absorbance.[13]

-